5-Oxo-1-L-prolyl-L-proline

Description

Contextualizing 5-Oxo-1-L-prolyl-L-proline within Pyroglutamic Acid and Proline Chemistry

To understand this compound, it is essential to first consider its components.

Pyroglutamic Acid (5-Oxo-L-proline): Pyroglutamic acid is a naturally occurring amino acid derivative where the free amino group of glutamic acid or glutamine cyclizes to form a lactam, a cyclic amide. wikipedia.orgebi.ac.uk This cyclization often occurs spontaneously in proteins with an N-terminal glutamine or can be catalyzed by enzymes called glutaminyl cyclases. wikipedia.org The resulting pyroglutamyl (pGlu) residue is significant because it protects peptides and proteins from degradation by most aminopeptidases, which require a free N-terminal primary amine to function. wikipedia.org This structural feature is a hallmark of several biologically stable peptide hormones. wikipedia.org Pyroglutamic acid is also a metabolite in the glutathione (B108866) cycle. wikipedia.org

L-Proline: L-Proline is unique among the 20 proteinogenic amino acids because its side chain loops back to form a covalent bond with its own backbone amino group, creating a secondary amine (or imino acid) integrated into a five-membered pyrrolidine (B122466) ring. wikipedia.orgebi.ac.uk This cyclic structure imparts exceptional conformational rigidity compared to other amino acids. wikipedia.org When incorporated into a polypeptide chain, proline disrupts common secondary structures like alpha-helices and beta-sheets and often introduces kinks or turns. Its nitrogen atom, when part of a peptide bond, lacks a hydrogen atom, preventing it from acting as a hydrogen bond donor. wikipedia.org

The combination of these two molecules into This compound results in a dipeptide with a blocked N-terminus (due to the pyroglutamic acid) and a conformationally restricted backbone (due to the proline). This structure makes it resistant to enzymatic degradation and gives it a well-defined three-dimensional shape, which are desirable properties for molecules designed for therapeutic or research applications.

Historical Perspectives on the Discovery and Early Characterization of 5-Oxo-L-proline and Related Peptides

The scientific journey to understanding compounds like this compound is built upon foundational discoveries in amino acid and peptide chemistry.

The history of L-proline is notable in that it was first synthesized before being isolated from a natural source. acs.org In 1900, the German chemist Richard Willstätter synthesized proline while studying N-methylproline. wikipedia.orgacs.org A year later, in 1901, Emil Fischer, another pioneering German chemist, successfully isolated L-proline from natural proteins, specifically casein and the decomposition products of γ-phthalimido-propylmalonic ester. wikipedia.org The name "proline" was derived from pyrrolidine, a key component of its structure. wikipedia.org

Table 2: Key Historical Discoveries

| Year | Discovery | Researcher(s) | Significance |

|---|---|---|---|

| 1900 | First synthesis of proline. wikipedia.orgacs.org | Richard Willstätter | The first time the amino acid was created in a lab. |

| 1901 | Isolation of proline from casein. wikipedia.orgacs.org | Emil Fischer | Confirmed the natural existence of proline as a protein constituent. |

| 1969 | Structure determined for Thyrotropin-releasing hormone (TRH). bioscientifica.cominhn.org | Roger Guillemin & Andrew Schally | First hypothalamic-releasing hormone identified, showing a natural pGlu moiety. inhn.org |

| 1971 | Discovery and sequencing of Gonadotropin-releasing hormone (GnRH). nih.gov | Andrew V. Schally's group | Identified another key reproductive hormone with a stabilizing pGlu N-terminus. |

The discovery of the 5-oxo-L-prolyl (pyroglutamyl) group in natural peptides was a landmark achievement in neuroendocrinology. It highlighted the biological importance of this N-terminal modification.

Thyrotropin-Releasing Hormone (TRH): In 1969, after a decade of intense competition and effort, the research groups of Roger Guillemin and Andrew Schally independently determined the structure of TRH as a tripeptide: (pyro)Glu-His-Pro-NH₂. bioscientifica.cominhn.org This was the very first releasing hormone from the hypothalamus to be isolated and characterized. inhn.org The discovery was a transformative moment in endocrinology, proving that the brain controls the pituitary gland through specific chemical messengers. inhn.org The presence of the pyroglutamyl residue was a crucial finding, explaining the peptide's stability. For their groundbreaking work in neuroendocrinology, Guillemin and Schally shared the Nobel Prize in Physiology or Medicine in 1977. inhn.org

Gonadotropin-Releasing Hormone (GnRH): Shortly after the characterization of TRH, Andrew V. Schally's group identified another critical hypothalamic hormone in 1971, Gonadotropin-releasing hormone (GnRH). nih.gov This decapeptide, which also features an N-terminal pyroglutamyl residue, is essential for reproduction in all vertebrates. nih.gov It stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn control gonadal function. wikipedia.org

Gonadotropin-Inhibitory Hormone (GnIH): Discovered much later in quail in 2000, Gonadotropin-inhibitory hormone (GnIH) acts as a counter-regulatory hormone to GnRH, inhibiting gonadotropin release. nih.govberkeley.edu Subsequent research confirmed its presence in humans, revealing a more complex system of reproductive control than previously understood. berkeley.edu Like TRH and GnRH, some forms of GnIH peptides also possess modifications that contribute to their function.

Table 3: Examples of Biologically Active Peptides with a 5-Oxo-L-prolyl Moiety

| Peptide Hormone | Structure | Year Identified | Primary Function |

|---|---|---|---|

| Thyrotropin-releasing hormone (TRH) | (pGlu)-His-Pro-NH₂ | 1969 bioscientifica.cominhn.org | Stimulates release of TSH and prolactin. wikipedia.org |

| Gonadotropin-releasing hormone (GnRH) | (pGlu)-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ | 1971 nih.gov | Stimulates release of FSH and LH. wikipedia.org |

| Neurotensin | (pGlu)-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu | 1973 | Functions as a neuromodulator in the central nervous system. |

| Bombesin | (pGlu)-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ | 1971 | Affects gut hormone release and smooth muscle contraction. |

Significance of Dipeptidic Structures in Biological and Synthetic Systems

Dipeptides, consisting of two amino acids linked by a peptide bond, represent the simplest members of the peptide family but hold considerable importance in both nature and science. youtube.com

In Synthetic Systems: In the realm of chemical synthesis, dipeptides are crucial intermediates and targets. The synthesis of a dipeptide from two different amino acids is a fundamental challenge in organic chemistry that requires the use of protecting groups to prevent unwanted side reactions and ensure the correct sequence. masterorganicchemistry.com Once synthesized, dipeptides serve as valuable scaffolds for constructing larger, more complex molecules. In medicinal chemistry, scientists modify dipeptide structures to create potent and selective inhibitors of enzymes or modulators of receptors. nih.gov For example, dipeptide derivatives have been synthesized to act as specific enhancers of natural killer (NK) cells or as inhibitors of dipeptidyl peptidases. nih.govacs.org The defined stereochemistry and conformational preferences of dipeptides like this compound make them attractive starting points for the rational design of new synthetic compounds with specific biological functions.

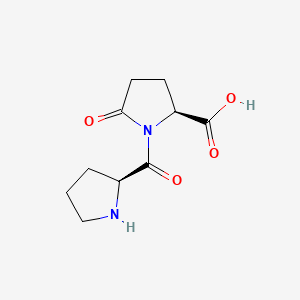

Structure

2D Structure

3D Structure

Properties

CAS No. |

74976-69-5 |

|---|---|

Molecular Formula |

C10H14N2O4 |

Molecular Weight |

226.23 g/mol |

IUPAC Name |

(2S)-5-oxo-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C10H14N2O4/c13-8-4-3-7(10(15)16)12(8)9(14)6-2-1-5-11-6/h6-7,11H,1-5H2,(H,15,16)/t6-,7-/m0/s1 |

InChI Key |

RSZZIJPHQIDLTR-BQBZGAKWSA-N |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N2[C@@H](CCC2=O)C(=O)O |

Canonical SMILES |

C1CC(NC1)C(=O)N2C(CCC2=O)C(=O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways Involving 5 Oxo 1 L Prolyl L Proline Precursors and Derivatives

Biosynthesis of 5-Oxo-L-proline (Pyroglutamic Acid) from L-Glutamic Acid.wikipedia.orgresearchgate.net

5-Oxo-L-proline, also known as pyroglutamic acid, is a derivative of the amino acid L-glutamic acid. wikipedia.org Its formation can occur spontaneously from L-glutamate, particularly when heated, resulting in the loss of a water molecule. wikipedia.org In biological systems, the biosynthesis of 5-oxo-L-proline from L-glutamic acid is a more complex and regulated process. In the context of the γ-glutamyl cycle, 5-oxo-L-proline is not directly synthesized from free L-glutamic acid but rather from γ-glutamyl amino acids. pnas.orgnih.gov

Enzymatic Cyclization Mechanisms.wikipedia.orgpnas.org

The primary enzymatic pathway for 5-oxo-L-proline formation within the γ-glutamyl cycle involves the action of γ-glutamylcyclotransferase. wikipedia.orgpnas.org This enzyme acts on γ-glutamyl amino acids, which are themselves formed by the transfer of the γ-glutamyl moiety from glutathione (B108866) to an acceptor amino acid by γ-glutamyl transpeptidase. nih.govnih.gov The cyclization reaction catalyzed by γ-glutamylcyclotransferase releases the free amino acid and results in the formation of 5-oxo-L-proline. harvard.eduwikipedia.org This process is crucial for the turnover of glutathione and the transport of amino acids. nih.gov

It's important to note that N-terminal glutamic acid and glutamine residues in proteins can also undergo spontaneous or enzymatic cyclization to form pyroglutamate (B8496135). wikipedia.org

Role of Gamma-Glutamylcyclotransferase.wikipedia.orgharvard.eduwikipedia.org

Gamma-glutamylcyclotransferase (EC 2.3.2.4) is a key enzyme in the γ-glutamyl cycle. wikipedia.org Its systematic name is (5-L-glutamyl)-L-amino-acid 5-glutamyltransferase (cyclizing). wikipedia.org This enzyme catalyzes the conversion of a (5-L-glutamyl)-L-amino acid into 5-oxoproline and a free L-amino acid. wikipedia.org It can act on various γ-glutamyl derivatives, including those of glutamate (B1630785), alanine, and glycine (B1666218). harvard.edu The activity of γ-glutamylcyclotransferase is influenced by the levels of glutathione; low levels of glutathione can lead to increased enzyme activity due to a loss of feedback inhibition. litfl.com This can result in an overproduction of 5-oxo-L-proline if the subsequent metabolic steps are unable to keep pace. nih.govlitfl.com

Metabolism and Interconversion of 5-Oxo-L-proline.wikipedia.orgnih.gov

Once formed, 5-oxo-L-proline is a metabolite that turns over rapidly in tissues. pnas.org It does not typically accumulate in significant amounts, nor is it substantially excreted in the urine under normal physiological conditions. pnas.org The primary metabolic fate of 5-oxo-L-proline is its conversion back to L-glutamate, a reaction that allows the carbon skeleton to be reutilized, for instance, in the resynthesis of glutathione. pnas.orgontosight.ai

5-Oxoprolinase-Mediated Conversion to L-Glutamate.wikipedia.orgontosight.ainih.gov

The conversion of 5-oxo-L-proline to L-glutamate is catalyzed by the enzyme 5-oxoprolinase (also known as pyroglutamase or L-pyroglutamate hydrolase). ontosight.ainih.govnih.gov This reaction is a critical step in the γ-glutamyl cycle, ensuring the regeneration of glutamate from 5-oxoproline. ontosight.aipnas.org The reaction is unusual as it involves the hydrolysis of an amide bond within the 5-oxoproline ring, a process that requires energy. pnas.org Consequently, the conversion to L-glutamate is coupled with the stoichiometric cleavage of adenosine (B11128) triphosphate (ATP) to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi). nih.govpnas.org The equilibrium of this reaction strongly favors the formation of glutamate. pnas.orgnih.gov

Enzymatic Characteristics and Cofactor Requirements.nih.govnih.govpnas.org

5-Oxoprolinase exhibits specific requirements for its catalytic activity. The enzyme necessitates the presence of a divalent cation, with manganese (Mn²⁺) or magnesium (Mg²⁺) being effective. nih.govnih.gov In some instances, a combination of both cations appears to be the most effective. nih.gov Additionally, there is an absolute requirement for a monovalent cation, a role that can be fulfilled by potassium (K⁺) or ammonium (B1175870) (NH₄⁺). nih.govnih.govpnas.org The enzyme also appears to possess an active sulfhydryl group, as its activity is enhanced in the presence of dithiothreitol (B142953) and inhibited by reagents like N-ethylmaleimide or iodoacetamide. nih.gov The reaction catalyzed by 5-oxoprolinase is ATP-dependent, with other purine (B94841) nucleotides like ITP and GTP showing some ability to replace ATP, albeit with much lower efficiency. pnas.orgnih.gov Pyrimidine nucleotides such as CTP and UTP are almost completely inactive. nih.gov

Kinetic Parameters of 5-Oxoprolinase.nih.govnih.govnih.gov

The kinetic properties of 5-oxoprolinase have been studied in various organisms. For the enzyme purified from wheat germ, the Michaelis constant (Km) for ATP was determined to be 0.4 mM, and for 5-oxo-L-proline, it was 14 µM. nih.gov In studies with the enzyme from rat kidney, the limiting Michaelis constants were calculated to be 31.6 ± 2.3 µM for 5-oxoproline and 172.7 ± 11.5 µM for MgATP²⁻. nih.gov The maximum forward reaction rate for the rat kidney enzyme was found to be 1.2 ± 0.02 µmol/min, with a turnover number of 7.0 min⁻¹. nih.gov A fluorimetric assay has also been developed for determining the kinetic parameters Km and Vmax of purified 5-oxoprolinase. nih.gov

Table 1: Kinetic Parameters of 5-Oxoprolinase

| Enzyme Source | Substrate | Km Value |

|---|---|---|

| Wheat Germ | ATP | 0.4 mM |

| Wheat Germ | 5-Oxo-L-proline | 14 µM |

| Rat Kidney | 5-Oxo-L-proline | 31.6 ± 2.3 µM |

| Rat Kidney | MgATP²⁻ | 172.7 ± 11.5 µM |

Integration within the Gamma-Glutamyl Cycle

The gamma-glutamyl cycle is a key pathway for glutathione metabolism and amino acid transport. A derivative of L-proline's precursor, glutamate, is 5-oxoproline (also known as pyroglutamate). This compound is formed when gamma-glutamyl cyclotransferase acts on gamma-glutamyl amino acids. researchgate.net 5-oxoproline is then converted to L-glutamate by the enzyme 5-oxo-L-prolinase, a reaction that involves the cleavage of ATP to ADP and inorganic phosphate. researchgate.net This step is an integral part of the gamma-glutamyl cycle. researchgate.net The enzyme 5-oxo-L-prolinase has been specifically identified in the microvessels of the porcine brain, suggesting a role for this cycle in the blood-brain barrier. nih.gov The cycle is proposed to generate pyroglutamate within endothelial cells, which may then influence the transport of other amino acids. researchgate.net

L-Proline Biosynthesis Pathways

L-proline is a proteinogenic amino acid synthesized in many organisms through pathways that primarily start from L-glutamate. nih.govbiocyc.org This synthesis is a crucial process, not only for protein structure but also for cellular responses to stress, such as osmotic and dehydration stress. nih.gov In higher plants, L-proline biosynthesis can occur through either the glutamate pathway or the ornithine pathway, though the glutamate route is often the major contributor, especially under stress conditions. biocyc.orgresearchgate.net

The most common pathway for L-proline synthesis begins with the amino acid L-glutamate. nih.govbiocyc.org This universal pathway is found in a wide range of organisms, from bacteria to humans. biocyc.org The initial substrate, L-glutamate, is itself derived from α-ketoglutarate, an intermediate in the Krebs (TCA) cycle. youtube.com The conversion of glutamate to proline involves a series of reduction reactions. nih.gov In plants, this process largely takes place in the cytosol and chloroplasts. nih.govnih.gov

The synthesis of L-proline from glutamate is a multi-step enzymatic process:

Phosphorylation: The first step is the phosphorylation of L-glutamate by the enzyme γ-Glutamyl Kinase (also referred to as glutamate 5-kinase), using ATP to form the intermediate γ-glutamyl phosphate. nih.govyoutube.com

Reduction: Next, γ-Glutamyl Phosphate Reductase (also known as glutamate-5-semialdehyde dehydrogenase) catalyzes the reduction of γ-glutamyl phosphate into glutamate-γ-semialdehyde. nih.govyoutube.com This step utilizes NADPH as a reducing agent. youtube.com In many higher plants and animals, these first two steps are carried out by a single bifunctional enzyme known as Δ1-Pyrroline-5-Carboxylate Synthetase (P5CS). nih.govnih.gov

Cyclization: Glutamate-γ-semialdehyde then spontaneously cyclizes to form Δ1-Pyrroline-5-Carboxylate (P5C). nih.govyoutube.com

Final Reduction: The final step is the reduction of P5C to L-proline, a reaction catalyzed by the enzyme Δ1-Pyrroline-5-Carboxylate Reductase (P5CR), which also uses NAD(P)H as a cofactor. nih.govnih.govyoutube.com

L-Proline Catabolism and Intermediates

When no longer needed or in excess, L-proline is degraded, primarily within the mitochondria. nih.govnih.gov This catabolic pathway is essentially the reverse of its synthesis, converting proline back to glutamate. nih.gov The process involves two main enzymatic steps and is crucial for recycling nitrogen and providing energy. nih.govmdpi.com

The breakdown of proline occurs in the mitochondria through the sequential action of two key enzymes:

Proline Dehydrogenase (PRODH): This enzyme, bound to the inner mitochondrial membrane, catalyzes the first and rate-limiting step, oxidizing proline to Δ1-Pyrroline-5-Carboxylate (P5C). nih.govnih.gov This reaction transfers electrons to FAD+. d-nb.info

Pyrroline-5-Carboxylate Dehydrogenase (P5CDH): Located in the mitochondrial matrix, P5CDH then oxidizes P5C to L-glutamate. nih.govnih.gov This reaction uses NAD+ as an electron acceptor. nih.govd-nb.info In some bacteria, these two enzymes are fused into a single bifunctional protein, which can facilitate substrate channeling. oup.commdpi.com

Proline metabolism is intrinsically linked to cellular energy and the balance of oxidation-reduction (redox) states. d-nb.infonih.gov

Energy Production: The catabolism of proline is a significant source of energy. The oxidation of proline by PRODH transfers electrons to the mitochondrial electron transport chain via FAD+, supporting ATP production. d-nb.infonih.gov The complete oxidation of one molecule of proline can yield a substantial number of ATP molecules, making it an important respiratory substrate, especially under energy-limiting conditions like senescence. nih.gov

Redox Homeostasis: Proline metabolism plays a critical role in maintaining cellular redox balance. d-nb.infonih.gov The synthesis of proline consumes NADPH, helping to oxidize the NADP pool, while its catabolism generates FADH2 and NADH, which donate electrons to the respiratory chain. oup.com This cycling between synthesis and catabolism allows proline to act as a redox shuttle, buffering the cellular NAD(P)+/NAD(P)H ratios. nih.govoup.com This function is vital for protecting cells from oxidative stress and maintaining normal function. nih.govd-nb.info

Hydroxylation of Proline Residues

The hydroxylation of proline is a crucial post-translational modification where a hydroxyl (-OH) group is added to a proline residue within a polypeptide chain. This enzymatic process is not a direct incorporation of hydroxyproline (B1673980) during protein synthesis but occurs after the proline has been integrated into the protein. The reaction is catalyzed by a family of enzymes known as prolyl hydroxylases. wikipedia.orgnih.gov This modification is vital for the structural integrity of proteins like collagen, where it permits the sharp twisting of the helical structure and enhances its stability. wikipedia.orgnih.gov There are two main forms of hydroxyproline found in proteins: 4-hydroxyproline (B1632879), which is abundant, and the less common 3-hydroxyproline. researchgate.nettaylorfrancis.com

Prolyl 4-Hydroxylases and Mechanistic Requirements (O₂, 2-Oxoglutarate, Ascorbate)

Prolyl 4-hydroxylases (P4Hs) are dioxygenase enzymes that catalyze the formation of 4-hydroxyproline. taylorfrancis.com These enzymes are found in the lumen of the endoplasmic reticulum, where they modify proline residues on newly synthesized polypeptide chains, particularly within collagen. wikipedia.orgresearchgate.net The proper functioning of P4Hs is critical for tissue homeostasis, and their deficiency can lead to diseases characterized by connective tissue defects. nih.govnih.gov

The catalytic mechanism of prolyl 4-hydroxylases is complex and requires several key components to function correctly. These enzymes are non-heme iron-containing dioxygenases. nih.gov The reaction involves the incorporation of one atom of molecular oxygen (O₂) into the proline substrate, while the other oxygen atom is incorporated into the co-substrate, 2-oxoglutarate (also known as α-ketoglutarate), leading to its decarboxylation to form succinate (B1194679) and carbon dioxide. researchgate.netpnas.org

The essential mechanistic requirements for P4H activity are:

Molecular Oxygen (O₂): One atom is incorporated into the proline residue, and the other into 2-oxoglutarate. The enzyme's dependence on oxygen makes it a sensor of cellular oxygen levels. nih.govguidetopharmacology.org

2-Oxoglutarate: This co-substrate is stoichiometrically consumed during the reaction. pnas.orgnih.gov

Ferrous Iron (Fe²⁺): The enzyme contains a non-heme iron atom at its active site, which is crucial for binding oxygen and catalysis. researchgate.net

Ascorbate (B8700270) (Vitamin C): Ascorbate plays a critical role, though it is not consumed stoichiometrically in every catalytic cycle. nih.gov Its primary function is to keep the active-site iron in its reduced ferrous (Fe²⁺) state. In the absence of the proline substrate, the enzyme can undergo an uncoupled reaction cycle where the iron becomes oxidized to the ferric (Fe³⁺) state, inactivating the enzyme. Ascorbate reduces the iron back to Fe²⁺, allowing the enzyme to resume catalysis. nih.govnih.gov Lack of ascorbate leads to impaired P4H activity, resulting in conditions like scurvy, where collagen is unstable. biorxiv.org

The prolyl hydroxylase domain (PHD) enzymes, a subset of these hydroxylases, are particularly known for their role in regulating the hypoxia-inducible factor (HIF), a key transcription factor in cellular response to low oxygen. nih.govnih.gov In the presence of sufficient oxygen, PHDs hydroxylate specific proline residues on the HIF-α subunit, signaling it for degradation. pnas.orgguidetopharmacology.org

| Component | Role in Prolyl 4-Hydroxylase Mechanism |

| Proline Residue | The substrate that is hydroxylated. |

| **Molecular Oxygen (O₂) ** | Provides the hydroxyl group for proline and an oxygen atom for the decarboxylation of 2-oxoglutarate. nih.govguidetopharmacology.org |

| 2-Oxoglutarate | Co-substrate that is decarboxylated to succinate and CO₂. pnas.orgnih.gov |

| Ferrous Iron (Fe²⁺) | Essential catalytic metal cofactor at the active site. researchgate.net |

| Ascorbate (Vitamin C) | Acts as a reducing agent to maintain the active-site iron in the reduced Fe²⁺ state. nih.govnih.gov |

Biosynthesis of Hydroxyproline and its Derivatives

Hydroxyproline is not one of the 20 standard proteinogenic amino acids encoded by DNA; instead, it is synthesized via the post-translational modification of proline residues already incorporated into proteins. wikipedia.orgnih.gov The vast majority of hydroxyproline in animals is found in collagen, where it constitutes up to 13.5% of the amino acid content and is critical for the stability of the collagen triple helix. wikipedia.orgresearchgate.net

The primary pathway for hydroxyproline biosynthesis in animals is the hydroxylation of peptidyl proline (proline within a peptide chain) by prolyl hydroxylases in the endoplasmic reticulum. nih.gov The main steps are:

Protein Synthesis: Proline is incorporated into a polypeptide chain (e.g., procollagen) during translation.

Hydroxylation: Specific proline residues, typically in the Y-position of a Gly-X-Y repeating sequence in collagen, are hydroxylated by prolyl 4-hydroxylase. wikipedia.org A smaller number of proline residues may be hydroxylated at the 3-position by prolyl 3-hydroxylase. researchgate.nettaylorfrancis.com

Protein Folding: The resulting hydroxyproline residues stabilize the protein's final three-dimensional structure, such as the collagen triple helix. nih.gov

While the main route is post-translational, other biosynthetic pathways for free hydroxyproline exist, particularly in microorganisms. Some bacteria and fungi can produce trans-4-hydroxy-L-proline directly via fermentation, utilizing enzymes that can hydroxylate free L-proline. nih.govmdpi.com For instance, recombinant E. coli strains overexpressing a proline-4-hydroxylase (P4H) have been used for the synthesis of trans-4-hydroxyproline. mdpi.com

Once collagen is degraded, free hydroxyproline is released. researchgate.net This free amino acid cannot be re-incorporated into new proteins and is instead catabolized, primarily in the liver and kidneys. nih.gov The catabolism of 4-hydroxyproline proceeds through several enzymatic steps, ultimately yielding glyoxylate (B1226380) and glycine. wikipedia.orgnih.gov

| Enzyme Family | Substrate | Product(s) | Cellular Location (Animals) |

| Prolyl 4-Hydroxylase (P4H) | Peptidyl Proline | Peptidyl 4-Hydroxyproline | Endoplasmic Reticulum wikipedia.orgresearchgate.net |

| Prolyl 3-Hydroxylase (P3H) | Peptidyl Proline | Peptidyl 3-Hydroxyproline | Endoplasmic Reticulum researchgate.nettaylorfrancis.com |

| Hydroxyproline Dehydrogenase | Free 4-Hydroxyproline | Δ¹-Pyrroline-3-hydroxy-5-carboxylate | Mitochondria nih.gov |

Derivatives of hydroxyproline, such as N-acetyl-trans-4-hydroxyproline (oxaceprol), are utilized in pharmacology and are derived from this pool of biosynthesized hydroxyproline. nih.gov The study of these pathways is crucial for understanding connective tissue biology and for developing biocatalytic methods to produce valuable hydroxyproline derivatives. mdpi.com

Advanced Synthetic Strategies for 5 Oxo 1 L Prolyl L Proline and Analogues

Classical and Solid-Phase Peptide Synthesis Methodologies

The formation of the peptide bond between 5-oxo-L-proline (also known as pyroglutamic acid) and L-proline can be achieved through both traditional solution-phase methods and more contemporary solid-phase peptide synthesis (SPPS). researchgate.netnih.gov Classical synthesis in solution, while historically significant, often involves tedious purification steps after each coupling reaction. beilstein-journals.org In contrast, SPPS, pioneered by Bruce Merrifield, has revolutionized peptide synthesis by anchoring the growing peptide chain to a solid support, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing. beilstein-journals.orgluxembourg-bio.comspringernature.com This heterogeneous technique significantly streamlines the process, making it amenable to automation. beilstein-journals.orgspringernature.com

Protecting Group Chemistries in Dipeptide Synthesis

A cornerstone of successful peptide synthesis is the use of protecting groups to temporarily block reactive functional groups, thereby preventing unwanted side reactions. beilstein-journals.orgnih.gov In the synthesis of 5-Oxo-1-L-prolyl-L-proline, the α-amino group of the incoming amino acid (L-proline) must be protected. creative-peptides.com

Commonly used α-amino protecting groups fall into two main categories based on their cleavage conditions: those removed by acid and those removed by base. creative-peptides.com

Acid-labile groups: The tert-Butoxycarbonyl (Boc) group is a prominent example, typically removed with acids like trifluoroacetic acid (TFA). creative-peptides.commasterorganicchemistry.com This strategy, known as the Boc/Bzl strategy, was part of Merrifield's original methodology. masterorganicchemistry.com

Base-labile groups: The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is widely used in modern SPPS. creative-peptides.com It is cleaved under mild basic conditions, often with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), which offers the advantage of orthogonality with acid-labile side-chain protecting groups. creative-peptides.commasterorganicchemistry.com

| Protecting Group | Abbreviation | Cleavage Condition | Strategy |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) | Boc/Bzl |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) | Fmoc/tBu |

| Benzyloxycarbonyl | Z | H₂/Pd, HBr/AcOH | Classical |

Table 1: Common Amino Protecting Groups in Peptide Synthesis. creative-peptides.commasterorganicchemistry.com

Application of Carbodiimide-Promoted Coupling

Carbodiimides are among the oldest and most widely used coupling reagents for forming peptide bonds. tandfonline.com Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) facilitate the reaction between the carboxylic acid of the N-terminal amino acid and the free amine of the C-terminal amino acid. tandfonline.compeptide.com

The mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. tandfonline.com This intermediate then reacts with the amine to form the desired peptide bond. wikipedia.org However, this high reactivity can also lead to side reactions, including racemization. tandfonline.compeptide.com To suppress racemization and improve yields, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used. tandfonline.compeptide.com The O-acylisourea reacts with HOBt to form a less reactive active ester, which then couples with the amine with minimal racemization. tandfonline.compeptide.com

In solution-phase synthesis, DCC is often used, as the byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration. peptide.compeptide.com For SPPS, DIC is preferred because its byproduct, diisopropylurea (DIU), is soluble in common SPPS solvents and can be washed away from the resin-bound peptide. peptide.compeptide.com

| Carbodiimide | Abbreviation | Byproduct Solubility | Typical Use |

| N,N'-Dicyclohexylcarbodiimide | DCC | Insoluble | Solution-phase |

| N,N'-Diisopropylcarbodiimide | DIC | Soluble | Solid-phase |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble | Aqueous media |

Table 2: Common Carbodiimide Coupling Reagents. peptide.compeptide.com

Solid-Phase Approaches for Peptides Containing 5-Oxo-L-prolyl Moieties

The incorporation of a 5-oxo-L-proline (pyroglutamyl, pGlu) residue at the N-terminus of a peptide is a common feature in many biologically active peptides. thieme-connect.de This modification can occur spontaneously or be enzymatically catalyzed from an N-terminal glutamine residue. wikipedia.org In SPPS, the pyroglutamyl residue can be introduced in two main ways: by coupling N-protected pyroglutamic acid directly, or by the cyclization of an N-terminal glutamine residue on the resin. thieme-connect.dersc.org

The direct coupling of Fmoc-pGlu-OH is a common strategy. thieme-connect.de However, the formation of the pyroglutamyl residue from glutamine can also be a side reaction during peptide synthesis, particularly during the cleavage of N-terminal protecting groups under acidic conditions. thieme-connect.de The use of Fmoc chemistry, with its mild basic deprotection steps, minimizes this spontaneous cyclization. thieme-connect.de When synthesizing peptides with an N-terminal pyroglutamyl group, it is often more efficient to directly couple pyroglutamic acid as the final step. rsc.org Microwave-assisted SPPS has also been successfully employed for the synthesis of peptides containing pyroglutamate (B8496135), enhancing coupling efficiency. nih.gov

Stereoselective Synthesis of 5-Oxo-L-proline and Derivatives

The synthesis of 5-oxo-L-proline and its derivatives with high stereochemical purity is critical, as the biological activity of peptides is highly dependent on their stereochemistry.

Ring Closure of L-Glutamic Acid to L-5-Oxoproline

The most common and straightforward method for synthesizing L-5-oxoproline (L-pyroglutamic acid) is through the dehydration and intramolecular cyclization of L-glutamic acid. thieme-connect.dewikipedia.orgpatsnap.com This reaction is typically achieved by heating L-glutamic acid, often in the presence of an acid catalyst. thieme-connect.depatsnap.com The process involves the loss of a water molecule as the γ-carboxyl group and the α-amino group form a five-membered lactam ring. wikipedia.org

Various conditions have been reported for this cyclization. One method involves heating L-glutamic acid in an ethanol (B145695) system with a dehydration catalyst, such as concentrated sulfuric acid, at temperatures around 90-95°C. patsnap.com Another approach involves heating L-glutamic acid in a high-temperature environment (130-180°C) without a solvent. google.com The resulting L-pyroglutamic acid can then be purified by crystallization. patsnap.comgoogle.com It has been noted that while glutamine cyclizes with ease, the cyclization of glutamic acid often suggests an enzymatic process in biological systems, though it is readily achieved chemically. nih.gov

Selective Reduction Techniques for Amide Functions

The selective reduction of the amide (lactam) carbonyl group in 5-oxo-L-proline derivatives to yield proline derivatives is a key transformation. This reduction must be performed without affecting other functional groups, such as the carboxylic acid, and without compromising the stereocenter. researchgate.net

A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is capable of reducing amides to amines. libretexts.orgmasterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion to the amide carbonyl, followed by the expulsion of the oxygen atom to form an iminium ion intermediate, which is then further reduced to the amine. libretexts.orgmasterorganicchemistry.com This method is effective for both cyclic and acyclic amides. masterorganicchemistry.com

For more selective reductions, other reagents and strategies have been developed. For instance, Red-Al has been used for the selective reduction of a lactam functionality in the presence of other amide groups. acs.org Another sophisticated method involves converting the amide into a thioamide, which is subsequently reduced to the amine using tributyltin hydride. researchgate.net This multi-step approach allows for the selective reduction of the 5-amide function in 5-oxoproline while preserving the 2-carboxylate function and the stereochemical integrity of the molecule. researchgate.net

Asymmetric Synthesis of Proline Derivatives

The asymmetric synthesis of the constituent amino acid derivatives is fundamental to constructing chiral peptides like this compound. The generation of optically pure proline and pyroglutamic acid analogues is a key area of research, ensuring the correct stereochemistry of the final peptide.

One practical methodology for the asymmetric synthesis of substituted pyroglutamic acid and proline analogues involves an asymmetric Michael addition reaction. dissertation.com This approach utilizes a chiral Ni(II)-complex of a glycine (B1666218) Schiff base, which reacts with derivatives of α,β-unsaturated carboxylic acids. dissertation.com The reaction proceeds with excellent chemical yields and high diastereoselectivity. dissertation.com Subsequent decomposition of the resulting addition products in an acidic medium, followed by neutralization, yields optically pure substituted pyroglutamic acids. dissertation.com These can then be converted to the corresponding substituted proline analogues through the selective reduction of the amide carbonyl group. dissertation.com This strategy provides a reliable route to the essential chiral building blocks required for the synthesis of complex proline-containing peptides.

Key features of this asymmetric synthesis approach are summarized in the table below.

| Feature | Description | Reference |

| Key Reaction | Asymmetric Michael addition | dissertation.com |

| Chiral Catalyst | Ni(II)-complex of a glycine Schiff base | dissertation.com |

| Reactants | Chiral glycine Schiff base complex and α,β-unsaturated carboxylic acid derivatives | dissertation.com |

| Products | Optically pure substituted pyroglutamic acids and proline analogues | dissertation.com |

| Advantages | High chemical yields, excellent diastereoselectivity, operational simplicity | dissertation.com |

Proline Editing Techniques for Modified Peptides

Proline editing has emerged as a versatile and practical approach for the synthesis of peptides containing functionally and structurally diverse proline residues. nih.govnih.gov This technique circumvents the often complex and lengthy solution-phase synthesis of individual proline derivatives by modifying the proline residue after it has been incorporated into the peptide chain. nih.govnih.gov

The general principle of proline editing involves the incorporation of a readily available and inexpensive amino acid, such as Fmoc-4R-hydroxyproline (Hyp), into a peptide sequence using standard solid-phase peptide synthesis (SPPS). nih.govnih.gov The hydroxyl group of the Hyp residue is orthogonally protected during the synthesis. After the full peptide is assembled, this protecting group is selectively removed, and the exposed hydroxyl group can be stereospecifically modified through a variety of chemical transformations. nih.govnih.gov This allows for the generation of a vast library of proline analogues within the context of the peptide.

Incorporation and Post-Synthetic Modification of Hydroxyproline (B1673980) Residues

The cornerstone of the proline editing technique is the incorporation of hydroxyproline (Hyp) into the peptide sequence, which then serves as a handle for post-synthetic modifications. nih.govnih.gov The process begins with the coupling of Fmoc-Hyp-OH during standard Fmoc-based solid-phase peptide synthesis. nih.gov Following the completion of the peptide sequence, the Hyp hydroxyl group can be selectively deprotected and subjected to various chemical reactions to introduce new functional groups with defined stereochemistry. nih.gov

The post-translational modification of proline residues is also a critical process in nature. In biological systems, proline hydroxylation is catalyzed by prolyl 4-hydroxylases (P4Hs), which are 2-oxoglutarate-dependent dioxygenases. frontiersin.org This enzymatic hydroxylation provides the reactive hydroxyl groups necessary for further modifications, such as glycosylation, in proteins like extensins (EXTs). frontiersin.org While the pyroglutamyl moiety of this compound is not formed from hydroxyproline, the principle of post-synthetic or post-translational modification is a shared concept. The formation of N-terminal pyroglutamyl residues in natural peptides is often the result of the cyclization of a precursor glutaminyl residue, a process that can be either spontaneous or enzyme-assisted. thieme-connect.denih.gov

Generation of Variously Substituted Prolyl Amino Acids within Peptides

Proline editing provides access to an extensive range of substituted prolyl amino acids directly on the solid support, eliminating the need for solution-phase synthesis of each individual analogue. nih.gov A single model tetrapeptide containing a 4R-Hyp residue was successfully converted into 122 different 4-substituted prolyl amino acids with either 4R or 4S stereochemistry. nih.govnih.gov

The modifications are achieved through a variety of well-established chemical reactions, including Mitsunobu reactions, oxidations, reductions, acylations, and substitutions. nih.govnih.gov This versatility allows for the introduction of a wide array of functionalities onto the proline ring. The table below provides a summary of the types of substituted prolines that can be generated using this powerful technique.

| Category of Substitution | Examples of Introduced Functionalities | Reference |

| Structural Amino Acid Mimetics | Cys, Asp/Glu, Phe, Lys, Arg, pSer/pThr | nih.govnih.gov |

| Recognition Motifs | Biotin, RGD sequence | nih.govnih.gov |

| Groups for Stereoelectronic Effects | Fluoro, nitrobenzoate | nih.govnih.gov |

| Handles for NMR Spectroscopy | ¹⁹F (fluoro, pentafluorophenyl ether), ⁷⁷SePh | nih.govnih.gov |

| Fluorescent and IR Probes | Fluorescent groups, cyanophenyl ether | nih.govnih.gov |

| Leaving Groups | Sulfonate, halide, N-hydroxysuccinimide (NHS) | nih.govnih.gov |

| Reactive Handles for Bio-conjugation | Amine, thiol, ketone, azide, alkyne, alkene, tetrazine | nih.govnih.gov |

This methodology could be envisioned for the synthesis of analogues of this compound by incorporating a suitably functionalized proline precursor that can be modified post-synthesis to introduce desired chemical properties.

Organocatalytic Approaches to Proline-Containing Structures

The use of small organic molecules as catalysts, known as organocatalysis, has become a powerful tool in asymmetric synthesis. L-proline itself is a highly effective and "privileged" organocatalyst, capable of promoting a wide range of chemical transformations with high enantioselectivity. researchgate.netwikipedia.org Its rigid, chiral structure enables the formation of specific transition states that favor the production of one enantiomer over the other. wikipedia.org

Proline-catalyzed reactions often proceed through an enamine-based mechanism, which is effective for transformations such as aldol (B89426) and Mannich reactions. wikipedia.org These reactions are fundamental for the construction of complex chiral molecules from simple precursors. The principles of organocatalysis can be applied to the synthesis of the building blocks of this compound or its analogues. For example, L-proline and its derivatives have been used to catalyze asymmetric Michael additions, which are key steps in the synthesis of functionalized chiral compounds. mdpi.com

Furthermore, L-proline has been demonstrated to be an efficient organocatalyst in multicomponent reactions (MCRs) for the synthesis of complex heterocyclic structures like pyrans and thiopyrans, where it is responsible for inducing enantioselectivity. nih.gov This highlights the potential of using proline-based organocatalysis to construct the core structures of novel peptide analogues in a stereocontrolled manner. The development of chiral ionic liquids based on L-proline has further expanded the scope of these catalytic systems, offering advantages in terms of catalyst recycling and reaction efficiency. mdpi.com

Advanced Analytical and Methodological Approaches in 5 Oxo 1 L Prolyl L Proline Research

Chromatographic Separation Techniques

Chromatography is a cornerstone for isolating and analyzing 5-Oxo-1-L-prolyl-L-proline from complex mixtures. Various high-performance liquid chromatography (HPLC) methods have been developed to achieve efficient separation and analysis.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and purification of peptides like this compound. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used, separating peptides based on their hydrophobicity. nih.gov In a typical RP-HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724). sielc.commdpi.com Peptides are eluted in order of increasing hydrophobicity. nih.gov

For the analysis of this compound, a reverse phase HPLC method can be employed with a mobile phase containing acetonitrile (MeCN), water, and an acid like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com The development of robust HPLC methods is crucial for tracking and identifying peptides in complex samples, such as those from tryptic digests. nih.gov The versatility of HPLC allows for its application in both analytical and preparative separations, making it an indispensable tool in peptide research. nih.govsielc.comtaylorfrancis.com

The stereochemistry of amino acids within a peptide is critical to its biological function. Chiral HPLC is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of each other. researchgate.netimpactfactor.org In the context of this compound, it is essential to confirm the presence of the L-proline enantiomers and to separate them from any potential D-proline isomers.

Several chiral stationary phases (CSPs) are available for the separation of amino acid and peptide enantiomers. sigmaaldrich.comsigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving underivatized amino acid enantiomers. sigmaaldrich.com For proline, derivatization is often necessary to introduce a chromophore for UV detection and to enhance chiral recognition. researchgate.netimpactfactor.org Reagents like NBD-Cl can be used for this purpose. researchgate.net The choice of the chiral stationary phase and mobile phase composition is critical for achieving successful enantiomeric separation. nih.govnih.gov

A study on the enantiomeric separation of proline utilized a CHIRALPAK-IA column with a mobile phase of ethanol (B145695) containing 0.1% trifluoroacetic acid. researchgate.net This method successfully separated the D and L isomers of derivatized proline. researchgate.net The development of such chiral separation methods is vital for quality control and for studying the physiological roles of different peptide stereoisomers.

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the sensitive detection and accurate quantification of peptides. sigmaaldrich.com LC-MS combines the separation capabilities of HPLC with the mass analysis capabilities of MS, allowing for the identification of compounds based on their mass-to-charge ratio (m/z). researchgate.net

For the analysis of this compound and other pyroglutamyl peptides, LC-MS/MS methods operating in multiple reaction monitoring (MRM) mode offer high selectivity and sensitivity. nih.govnih.gov This technique has been successfully used to quantify pyroglutamate (B8496135) (5-oxoproline) in various biological matrices, demonstrating its utility in biomarker research. nih.gov The method's sensitivity allows for the detection of low concentrations, with lower limits of quantification (LLOQ) reported in the nanogram per milliliter range. nih.gov

A typical LC-MS method for peptide analysis involves a reverse-phase column and a gradient elution with a mobile phase consisting of acidified water and acetonitrile. nih.govnih.gov The choice of mobile phase additives, such as formic acid, is important for achieving good ionization and sensitivity in the mass spectrometer. americanlaboratory.comyoutube.com The stability of the analyte during the analytical process is also a critical consideration. nih.gov

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for elucidating the structural features of this compound, from its molecular weight to its three-dimensional conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and conformational dynamics of molecules in solution and the solid state. nih.govbruker.commdpi.com For peptides like this compound, which contains two proline residues, NMR is particularly valuable for studying the cis-trans isomerization of the peptide bonds involving proline. acs.org

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net

For this compound, the molecular weight is 226.23 g/mol . Mass spectrometry can confirm this molecular weight by detecting the molecular ion peak. Electron ionization (EI) is one method that can be used, and the resulting mass spectrum shows the relative abundance of various fragment ions. nist.gov Other "soft" ionization techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used for peptide analysis as they tend to produce intact molecular ions with minimal fragmentation. nih.govosu.edu

The fragmentation of proline-containing peptides in tandem mass spectrometry (MS/MS) experiments often shows a characteristic "proline effect," where cleavage N-terminal to the proline residue is favored. osu.edu This predictable fragmentation can be used to aid in the sequencing of unknown peptides. The presence of the pyroglutamyl residue at the N-terminus can be identified by a mass increase of 18 Da upon mild acid hydrolysis, which opens the pyroglutamyl ring. researchgate.net

Advanced Experimental Models for Mechanistic Studies

Understanding the biological roles and mechanisms of action of this compound requires sophisticated experimental models that can recapitulate complex physiological and pathological processes. Researchers utilize genetically modified organisms, in vitro cellular systems, and whole animal models to investigate its metabolism and influence on cellular pathways.

Genetically Modified Organisms in Proline Metabolism Research

Genetically modified organisms, particularly plants, have been instrumental in unraveling the complexities of proline metabolism. Proline accumulation is a well-documented response to abiotic stresses like drought and salinity in plants. mdpi.comnih.gov By engineering plants with modified expression of genes involved in proline biosynthesis or catabolism, scientists can study the direct effects of altered proline levels.

Key enzymes in the proline metabolic pathway that are often targeted for genetic modification include:

Δ1-Pyrroline-5-carboxylate synthetase (P5CS): A rate-limiting enzyme in proline synthesis. Overexpression of the P5CS gene in transgenic plants has been shown to increase proline production and enhance stress tolerance. mdpi.com

Proline dehydrogenase (ProDH): The first enzyme in the proline catabolism pathway, which converts proline back to Δ1-pyrroline-5-carboxylate (P5C). nih.gov Modifying the expression of ProDH allows for the study of the role of proline breakdown in stress response and recovery. nih.gov

A meta-analysis of multiple independent studies on transgenic plants confirmed the beneficial effects of proline accumulation during drought and salt stress. nih.gov These genetically modified plants provide a powerful tool to dissect the specific contributions of proline and its derivatives to stress mitigation, osmotic adjustment, and redox regulation. mdpi.comnih.gov For example, studies in the model plant Arabidopsis thaliana have been crucial in identifying and characterizing the genes and pathways involved. nih.gov

| Genetic Modification | Organism Model | Research Focus | Key Findings | Reference(s) |

| Overexpression of P5CS | Various plants (e.g., Tobacco, Arabidopsis) | Proline biosynthesis and abiotic stress tolerance | Increased proline levels correlate with enhanced tolerance to drought and salinity. | mdpi.com |

| Knockout/Overexpression of ProDH (ERD5) | Arabidopsis thaliana | Proline catabolism and stress signaling | Proline catabolism in mitochondria can lead to ROS production, influencing signaling pathways. | nih.gov |

| Overexpression of Lipoyl Synthase | Tomato (Solanum lycopersicum) | Primary metabolism interactions | Altered expression affects the broader metabolome, including lipoic acid and related metabolites. | researchgate.net |

In Vitro Cellular Systems for Enzymatic and Signaling Pathway Investigations

In vitro cellular systems are indispensable for detailed investigations into the enzymatic processing and signaling functions of prolyl peptides. These systems, ranging from primary cell cultures to immortalized cell lines, allow for controlled experiments to identify the enzymes that metabolize peptides like this compound and to map the downstream signaling cascades they influence.

One key area of investigation is the role of prolyl oligopeptidase (POP), a cytosolic serine peptidase that cleaves small proline-containing peptides. nih.gov Although its precise physiological function is still under investigation, POP is known to be involved in various biological processes, including cognitive functions and the metabolism of bioactive peptides. nih.govnih.gov Studies using cultured cells, such as cerebellar granule cells, have been employed to explore the link between POP activity and intracellular signaling pathways, including the inositol (B14025) 1,4,5-triphosphate (IP3) system. nih.gov

Furthermore, proline metabolism is increasingly recognized for its role in cellular energy and biosynthesis. Certain cancer cells, for instance, utilize proline catabolism as an energy source to fuel proliferation and metastasis. nih.gov Cancer cell lines provide a critical in vitro model to study the enzymes of this pathway, such as Proline Dehydrogenase (PRODH) and Pyrroline-5-Carboxylate Dehydrogenase (P5CDH), and to investigate how prolyl peptides might influence these metabolic fluxes. nih.gov

| In Vitro System | Research Area | Pathway/Enzyme Investigated | Key Insights | Reference(s) |

| Cultured Cerebellar Granule Cells | Neuropeptide signaling | Prolyl Oligopeptidase (POP), Inositol Phosphate (B84403) (IP3) signaling | POP may regulate cell signaling and differentiation, potentially independent of its catalytic activity. | nih.gov |

| Cancer Cell Lines (various) | Tumor metabolism and proliferation | Proline Dehydrogenase (PRODH), P5CDH, Krebs Cycle | Proline catabolism can be a significant energy source supporting cancer cell survival and growth. | nih.gov |

| Bacterial Cultures | Innate immunity mechanisms | Ribosomal protein synthesis | Proline-rich antimicrobial peptides (PrAMPs) can enter bacteria and inhibit protein synthesis. | nih.gov |

Animal Models for Investigating Biological Roles of Prolyl Peptides

Animal models are essential for understanding the systemic and physiological roles of prolyl peptides in a whole-organism context. These models allow researchers to study the absorption, distribution, metabolism, and excretion (ADME) of compounds like this compound and to investigate their effects on complex processes such as host-pathogen interactions, diet-induced metabolic changes, and tissue health.

A notable example is the use of a Mongolian gerbil infection model to study the importance of proline metabolism for the pathogen Helicobacter pylori. nih.gov By using mutant strains of H. pylori unable to transport or metabolize proline (e.g., putP gene mutants), researchers have shown that the ability to utilize proline is critical for the bacterium's ability to colonize the stomach. nih.gov

Mouse models are also widely used. For instance, studies have analyzed the dipeptide profiles in the livers of mice fed different diets (e.g., normal vs. high-fat) to understand how dietary changes affect peptide metabolism. acs.org Other mouse studies have highlighted the importance of dietary proline for maintaining bone density, demonstrating a systemic role for proline and its derivatives in connective tissue health. nih.gov These models provide invaluable data on the biological relevance of prolyl peptides that cannot be obtained from simpler systems.

| Animal Model | Research Application | Specific Finding | Relevance to Prolyl Peptides | Reference(s) |

| Mongolian Gerbil | Host-pathogen interaction (Helicobacter pylori) | Mutants unable to import proline (putP gene) showed decreased gastric colonization. | Demonstrates the importance of proline as a nutrient source for pathogens in vivo. | nih.gov |

| Mouse | Diet-induced metabolic changes | High-fat diets altered the dipeptide content in the liver. | Provides a model to study how diet affects the metabolism of dipeptides. | acs.org |

| Mouse | Osteoporosis and bone health | Dietary proline was found to be essential for preserving bone density. | Highlights a systemic role for proline in maintaining the collagen-rich extracellular matrix. | nih.gov |

Future Directions and Emerging Research Avenues for 5 Oxo 1 L Prolyl L Proline

Exploration of Novel Biological Functions and Interactors

The biological role of 5-Oxo-1-L-prolyl-L-proline remains largely uncharted territory, presenting a significant opportunity for discovery. Current knowledge suggests it is a taste-active compound, but its physiological functions are yet to be determined impurity.com. Future research will likely focus on identifying specific protein interactors and cellular pathways modulated by this dipeptide.

One area of investigation is its interaction with peptide transporters. Studies on other proline-containing dipeptides, such as glycyl-L-proline, have shown they can be absorbed by intestinal peptide transport systems nih.gov. Determining whether this compound utilizes these or other transport mechanisms is a crucial first step. Furthermore, research into its metabolic fate is needed. Interestingly, early studies on brain enzymes showed that while a pyroglutamate (B8496135) aminopeptidase (B13392206) could hydrolyze various pyroglutamyl peptides, it did not act on pyroglutamyl-proline, suggesting a degree of metabolic stability nih.gov.

Future studies could employ techniques like affinity chromatography using the dipeptide as bait to pull down and identify binding partners from complex biological samples. This could uncover novel receptors, enzymes, or signaling proteins that interact with this compound, shedding light on its potential roles in cellular communication, metabolism, or gut-brain axis signaling.

Development of Advanced Synthetic Routes for Complex Prolyl Peptides

The synthesis of peptides rich in proline, like this compound, can be challenging due to the unique rigid structure of proline, which can lead to aggregation and incomplete reactions google.com. The development of more efficient and scalable synthetic methods is a key research direction.

Modern peptide synthesis is moving beyond traditional solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) to overcome these challenges. nih.gov Emerging techniques that are particularly relevant for prolyl peptides include:

Microwave-Assisted Peptide Synthesis (MAPS): This method uses microwave energy to accelerate the coupling steps, which can improve purity and reduce synthesis time, especially for difficult sequences prone to aggregation. nih.gov

Flow Chemistry: Continuous flow synthesis in microreactors provides precise control over reaction conditions, enhancing yield and scalability while allowing for real-time optimization. nih.gov

Chemo-enzymatic Peptide Synthesis (CEPS): This hybrid approach uses enzymes, such as peptidases operating in reverse, to ligate peptide fragments. nih.govnih.gov This method offers high stereoselectivity under mild, aqueous conditions, reducing the need for extensive protecting groups and minimizing side reactions. nih.govnih.gov

Proline Editing: A novel strategy that incorporates a modified hydroxyproline (B1673980) into a peptide chain, which is then chemically altered in subsequent steps to create diverse, functionalized proline residues. This allows for the creation of complex prolyl peptides that would be difficult to synthesize directly.

These advanced routes will not only facilitate the production of this compound for research purposes but also enable the synthesis of more complex analogs and longer peptides containing this motif.

| Synthesis Technique | Key Advantage for Prolyl Peptides | Reference |

| Microwave-Assisted (MAPS) | Reduces aggregation and synthesis time | nih.gov |

| Flow Chemistry | Enhances control, yield, and scalability | nih.gov |

| Chemo-enzymatic (CEPS) | High stereoselectivity, mild conditions | nih.govnih.gov |

Elucidation of Regulatory Networks in Proline Metabolism and Pyroglutamate Homeostasis

Understanding how this compound fits into the broader metabolic landscape is a critical future direction. Its structure links two important metabolic cycles: proline metabolism and the gamma-glutamyl cycle, which involves pyroglutamate (5-oxoproline).

Proline metabolism is a central hub connected to cellular stress responses, energy status, and redox balance. nih.gov The synthesis of proline begins with glutamate (B1630785), a product of the TCA cycle intermediate alpha-ketoglutarate. youtube.com The catabolism of proline, in turn, can replenish the TCA cycle, highlighting a key metabolic flexibility. nih.gov

Pyroglutamate is an amino acid derivative formed from glutamate or glutamine. Its levels are controlled by enzymes like 5-oxoprolinase, which converts it back to glutamate in an ATP-dependent reaction. nih.gov Deficiencies in enzymes that process proline-containing dipeptides, such as prolidase, lead to serious metabolic disorders, underscoring the importance of this recycling pathway. wikipedia.org

Future research must aim to answer several questions:

Is this compound an intermediate, a signaling molecule, or a terminal degradation product within these pathways?

How do cellular stress or nutrient availability affect its concentration?

Does it have a regulatory role, perhaps acting as a feedback inhibitor or allosteric modulator of enzymes within proline or glutamate metabolism?

Answering these will require detailed metabolic flux analysis and characterization of the enzymes responsible for its formation and degradation.

Application of Multi-omics Technologies in Prolyl Peptide Research

The integration of high-throughput "omics" technologies is essential for building a comprehensive understanding of prolyl peptides. nih.gov These approaches can systematically map the presence, quantity, and interactions of molecules like this compound within a biological system.

Metabolomics: This is the most direct way to study the dipeptide. Advanced mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), can be developed for the sensitive and specific quantification of this compound in various biological matrices like plasma, tissues, or cell culture media. nih.gov This would allow researchers to correlate its levels with different physiological states, diseases, or dietary inputs.

Proteomics: By analyzing the entire protein complement of a cell or tissue, proteomics can help identify the enzymes involved in the dipeptide's metabolism and its potential protein interactors. nih.gov For example, changes in the abundance of certain peptidases in response to varying levels of the dipeptide could suggest a functional link.

Genomics and Transcriptomics: These technologies can identify the genes encoding the relevant metabolic enzymes and transporters. nih.gov Analyzing gene expression patterns under different conditions can reveal how the pathways related to this compound are regulated at the transcriptional level.

The true power of these technologies lies in their integration. A multi-omics approach can connect genetic variations with changes in protein expression, which in turn influence the metabolic levels of specific compounds like this compound, providing a complete picture of its biological context.

| Omics Technology | Application to this compound Research | Reference |

| Metabolomics | Direct quantification in biological samples | nih.gov |

| Proteomics | Identification of metabolic enzymes and protein interactors | nih.gov |

| Genomics/Transcriptomics | Identification and regulatory analysis of relevant genes | nih.gov |

Design of Proline-Based Research Tools and Chemical Probes

The unique structural features of proline and pyroglutamate can be exploited to design chemical probes and research tools to investigate biological processes. The development of such tools based on the this compound scaffold is a promising avenue.

Activity-Based Probes (ABPs): These are small molecules that covalently bind to the active site of specific enzymes, allowing for their detection and activity profiling. nih.gov A probe based on the this compound structure could be designed to target specific prolyl peptidases or other enzymes that recognize this motif. By including a reporter tag (like a fluorescent dye or biotin), these probes enable the visualization and identification of target enzymes in complex proteomes. nih.govresearchgate.net

Functionalized Analogs: Advanced synthetic methods like "proline editing" allow for the creation of dipeptide analogs with specific functionalities. nih.gov For example, one could synthesize versions of this compound that incorporate:

Isotopically labeled atoms (e.g., ¹³C, ¹⁵N) for use in metabolic tracing studies with mass spectrometry.

NMR-active nuclei (e.g., ¹⁹F) to study conformational changes upon binding to a target.

Photo-crosslinkers to permanently capture and identify binding partners upon exposure to UV light. researchgate.net

Bioorthogonal handles (e.g., alkynes, azides) that allow the molecule to be tagged with probes in situ for visualization or purification.

These chemical tools will be instrumental in de-convoluting the specific functions of this compound and the broader roles of prolyl peptides in biology.

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods to confirm the structural identity of 5-Oxo-1-L-prolyl-L-proline, and how should data be interpreted?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify characteristic peaks for proline derivatives, such as the amide proton (~8.5 ppm) and carbonyl carbons (~170-180 ppm). Infrared (IR) spectroscopy can validate the presence of carbonyl groups (stretching bands ~1650-1750 cm⁻¹). Mass spectrometry (MS) should confirm the molecular ion peak at m/z 460.53 (C₂₂H₃₂N₆O₅) with fragmentation patterns matching the peptide backbone. Document all spectral data in tabular form, highlighting deviations from expected values due to stereochemical or solvent effects .

Q. How can researchers optimize the solid-phase synthesis of this compound to ensure high purity?

- Methodological Answer : Employ Fmoc-based solid-phase peptide synthesis (SPPS) with a Rink amide resin. Use coupling agents like HBTU/HOBt and monitor each step via Kaiser test. Purify the crude product via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA). Validate purity (>95%) using analytical HPLC and characterize intermediates with LC-MS. Include retention times and solvent ratios in supplementary materials for reproducibility .

Q. What criteria should guide the formulation of research questions for studying this compound’s biological activity?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Feasible : Design assays compatible with the compound’s solubility (e.g., aqueous buffers at pH 7.4).

- Novel : Investigate understudied targets, such as proline-specific peptidases.

- Relevant : Align with broader goals like understanding peptide stability in drug design. Pre-screen questions using PICO (Population, Intervention, Comparison, Outcome) to ensure clinical or mechanistic relevance .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct a systematic review to identify variables affecting outcomes (e.g., assay pH, cell lines, compound purity). Replicate key studies under standardized conditions, including positive controls. Use statistical tools like Dunnett’s test for multiple comparisons against controls to validate significance thresholds. Publish raw data and protocols in open-access repositories to enable meta-analysis .

Q. What experimental strategies can elucidate the enzymatic stability of this compound in physiological environments?

- Methodological Answer : Incubate the compound with protease-rich matrices (e.g., human serum or liver microsomes) at 37°C. Monitor degradation via LC-MS/MS at timed intervals. Calculate half-life (t₁/₂) using first-order kinetics. For mechanistic insights, perform molecular docking simulations with prolyl oligopeptidase structures (PDB ID: 1H2W). Include negative controls (e.g., heat-inactivated enzymes) to confirm enzyme-specific degradation .

Q. How can researchers design a robust study to assess the compound’s role in modulating oxidative stress pathways?

- Methodological Answer : Use a dual approach:

- In vitro : Treat cell lines (e.g., HEK293) with this compound and induce oxidative stress with H₂O₂. Measure ROS levels via DCFDA fluorescence and antioxidant enzyme activity (e.g., SOD, catalase).

- In vivo : Administer the compound to model organisms (e.g., C. elegans) and quantify lifespan extension under oxidative conditions. Apply ANOVA with post-hoc Tukey tests to compare groups. Ensure blinding and randomization to minimize bias .

Q. What methodologies are critical for analyzing the thermodynamic stability of this compound in solution?

- Methodological Answer : Perform differential scanning calorimetry (DSC) to determine melting points and enthalpy changes. Use circular dichroism (CD) spectroscopy to monitor conformational shifts in aqueous vs. organic solvents. Solubility studies should employ the shake-flask method across pH 1–10. Report data as mean ± SD from triplicate trials, with Gibbs free energy calculations provided in supplementary tables .

Methodological Best Practices

- Reproducibility : Document all experimental parameters (e.g., HPLC gradients, spectrometer settings) in line with journal guidelines (e.g., Beilstein Journal of Organic Chemistry). Share raw data and code via platforms like Zenodo or GitHub .

- Statistical Rigor : Predefine sample sizes using power analysis (α=0.05, β=0.8). For multiplex assays, apply Bonferroni correction to avoid Type I errors .

- Ethical Reporting : Disclose conflicts of interest and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.